molecular formula C20H30O2 B13412992 3beta-Hydroxy-5-androstene-17beta-carbaldehyde

3beta-Hydroxy-5-androstene-17beta-carbaldehyde

Cat. No.: B13412992
M. Wt: 302.5 g/mol
InChI Key: NGEXGIKQIZPZHJ-IPOQXWOTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3beta-Hydroxy-5-androstene-17beta-carbaldehyde is a steroidal compound that belongs to the class of androgens and derivatives. These compounds are known for their role in the development of masculine characteristics and have significant effects on various biological processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3beta-Hydroxy-5-androstene-17beta-carbaldehyde typically involves the oxidation of 3beta-Hydroxy-5-androstene-17beta-ol. This can be achieved using reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane under controlled conditions .

Industrial Production Methods

Industrial production of this compound often involves large-scale oxidation processes using similar reagents but optimized for higher yields and purity. The reaction conditions are carefully monitored to ensure consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3beta-Hydroxy-5-androstene-17beta-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of other steroidal compounds.

    Biology: Studied for its role in androgenic activity and its effects on various biological processes.

    Medicine: Investigated for potential therapeutic uses, particularly in hormone replacement therapy.

    Industry: Utilized in the production of steroid-based pharmaceuticals.

Mechanism of Action

The mechanism of action of 3beta-Hydroxy-5-androstene-17beta-carbaldehyde involves its interaction with androgen receptors. It binds to these receptors, influencing the transcription of specific genes that regulate various physiological processes. This interaction is crucial for its androgenic effects, including the development of masculine characteristics .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3beta-Hydroxy-5-androstene-17beta-carbaldehyde is unique due to its specific structure and the presence of the aldehyde group, which allows it to undergo various chemical reactions that are not possible with its analogs. This makes it a valuable intermediate in the synthesis of more complex steroidal compounds .

Properties

Molecular Formula

C20H30O2

Molecular Weight

302.5 g/mol

IUPAC Name

(3S,8S,9S,10R,13S,14S,17S)-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-17-carbaldehyde

InChI

InChI=1S/C20H30O2/c1-19-9-7-15(22)11-13(19)3-5-16-17-6-4-14(12-21)20(17,2)10-8-18(16)19/h3,12,14-18,22H,4-11H2,1-2H3/t14-,15+,16+,17+,18+,19+,20-/m1/s1

InChI Key

NGEXGIKQIZPZHJ-IPOQXWOTSA-N

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C=O)CC=C4[C@@]3(CC[C@@H](C4)O)C

Canonical SMILES

CC12CCC3C(C1CCC2C=O)CC=C4C3(CCC(C4)O)C

Origin of Product

United States

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